Fak-IN-11 -

Fak-IN-11

Catalog Number: EVT-15274826
CAS Number:
Molecular Formula: C25H41NO3
Molecular Weight: 403.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fak-IN-11 is classified as a proteolysis-targeting chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. This innovative approach allows for targeted protein knockdown rather than mere inhibition, leading to potentially more effective therapeutic outcomes in cancer treatment. The specific design of Fak-IN-11 incorporates known FAK inhibitors, such as PF562271, linked to ligands that recruit E3 ubiquitin ligases for targeted degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fak-IN-11 involves a multi-step chemical process that combines various chemical precursors. The general synthetic route includes:

  1. Preparation of Intermediates: The fluorine atom in the precursor compound is substituted with N-methylmethanesulfonamide to yield intermediates.
  2. Reduction Steps: The cyano group is reduced to form a primary amine, which subsequently replaces a chloride atom in 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
  3. Final Assembly: The final compound is constructed by linking the FAK inhibitor to the E3 ligase ligand through carefully chosen linkers .

This synthetic strategy allows for the creation of multiple analogs, which can be screened for efficacy in degrading FAK.

Molecular Structure Analysis

Structure and Data

The molecular structure of Fak-IN-11 features a central core derived from the FAK inhibitor PF562271, which is crucial for binding to the FAK protein. The structure also includes functional groups that facilitate interaction with E3 ligases, enhancing the compound's ability to promote ubiquitination and subsequent proteasomal degradation of FAK.

Key structural data highlights include:

  • Molecular Weight: Approximately 500 Da
  • Chemical Formula: C₂₃H₂₆ClF₃N₄O₃S
  • 3D conformation studies suggest optimal binding orientations that maximize interactions with both FAK and E3 ligases .
Chemical Reactions Analysis

Reactions and Technical Details

Fak-IN-11 undergoes specific chemical reactions that facilitate its mechanism of action:

These reactions underline the efficacy of Fak-IN-11 as a targeted therapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action for Fak-IN-11 involves several key steps:

  1. Target Binding: Fak-IN-11 binds to FAK, specifically at the autophosphorylation site Y397.
  2. E3 Ligase Recruitment: The compound's structure facilitates the recruitment of an E3 ubiquitin ligase (such as Cereblon) that tags FAK for degradation.
  3. Degradation Pathway Activation: Following ubiquitination, FAK is directed to the proteasome where it is degraded into smaller peptides.

This process not only decreases FAK levels but also disrupts downstream signaling pathways associated with cancer cell survival and proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fak-IN-11 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is yet to be determined but expected within typical ranges for similar compounds.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its purity and structural integrity .

Applications

Scientific Uses

Fak-IN-11 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As a potent FAK degrader, it can be utilized in studies aimed at understanding FAK's role in tumorigenesis and metastasis.
  2. Therapeutic Development: Given its mechanism of action, Fak-IN-11 could serve as a lead compound for developing new cancer therapies targeting FAK-related pathways.
  3. Drug Combination Studies: Its ability to degrade FAK may enhance the efficacy of existing cancer treatments when used in combination therapies .
Introduction to FAK Signaling in Oncogenesis

Role of Focal Adhesion Kinase (FAK) in Tumor Microenvironment Regulation

FAK orchestrates the tumor microenvironment (TME) through bidirectional communication between cancer cells and stromal components. Key regulatory functions include:

  • Immune Evasion: Nuclear FAK (see below) upregulates chemokines like CCL5 and TGF-β, recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), thereby dampening cytotoxic T-cell activity [8] [9].
  • Angiogenesis: FAK activation in endothelial cells stimulates VEGF receptor signaling and vascular permeability. In triple-negative breast cancer (TNBC), FAK-ERK1/2 signaling induces VEGF-C expression, facilitating neovascularization [1] [4].
  • Fibrosis and Stromal Remodeling: Cancer-associated fibroblasts (CAFs) require FAK for extracellular matrix (ECM) deposition and stiffness-induced Y397 phosphorylation. This creates a fibrotic niche that promotes tumor cell invasion and chemoresistance [5] [8].
  • Cancer Stemness: FAK forms complexes with transcription factors like NANOG and OCT4 in cancer stem cells (CSCs), sustaining self-renewal and pluripotency in tumors such as colorectal cancer and TNBC [8] [9].

Table 1: FAK-Dependent Processes in the Tumor Microenvironment

TME ComponentFAK-Mediated FunctionDownstream EffectorsCancer Models
Immune CellsSuppression of antitumor immunityCCL5, TGF-β, IL-33Squamous cell carcinoma [8]
Endothelial CellsAngiogenesis, vascular permeabilityVEGFR, Src/STAT3Breast cancer [1] [4]
Cancer-Associated FibroblastsECM remodeling, fibrosisRho GTPase, α-SMAPancreatic cancer [5]
Cancer Stem CellsSelf-renewal, drug resistanceNANOG, connexin 26, β-cateninColorectal cancer, TNBC [9]

FAK Overexpression in Malignant Phenotypes: Mechanisms and Pathological Implications

FAK is genomically amplified or transcriptionally overexpressed in numerous advanced cancers, correlating with poor prognosis:

  • Transcriptional Upregulation: The PTK2 gene is amplified in 32% of TNBC cases, driving FAK mRNA overexpression linked to shortened metastasis-free survival [1] [9].
  • Post-Translational Activation: Autophosphorylation at Y397 creates a binding site for Src homology 2 (SH2) domains, leading to full kinase activation via Y576/Y577 phosphorylation. This cascade promotes metastasis by enhancing p130Cas/Rac1-driven cytoskeletal dynamics [3] [6].
  • Nuclear FAK Functions: Beyond cytoplasmic roles, FAK translocates to the nucleus via its FERM domain nuclear localization signal (NLS). Nuclear FAK degrades tumor suppressors like p53 through MDM2-mediated ubiquitination and represses insulin-like growth factor binding protein 3 (IGFBP3) via RUNX1/Sin3a complexes, accelerating tumor growth [4] [8].
  • Pathological Consequences:
  • In ovarian cancer, FAK overexpression activates Src/PI3K/AKT signaling, augmenting cell survival and peritoneal dissemination [2] [6].
  • Neuroblastoma exhibits elevated Y397 phosphorylation in 73% of tumors, driving invasion via integrin β1/neogenin-1 interactions [2].

Table 2: FAK Overexpression in Human Cancers and Clinical Correlations

Cancer TypeFAK AlterationClinical ImpactMolecular Consequence
Triple-negative breast cancerPTK2 amplification (32%)Reduced metastasis-free survival [1]PI3K/AKT/YAP hyperactivation
Ovarian cancerProtein overexpression (80%)Chemoresistance, ascites formation [2]Src/PI3K/AKT survival signaling
NeuroblastomapY397 overexpression (73%)Metastatic dissemination [2]Integrin β1/neogenin-1 promigration axis
Non-small cell lung cancerNuclear FAK accumulationShorter relapse-free survival [4]p53 degradation, impaired DNA repair

Rationale for FAK Inhibition in Targeted Cancer Therapy

FAK inhibition disrupts oncogenic signaling networks through kinase-dependent and scaffold-targeting mechanisms:

  • Kinase-Dependent Effects: ATP-competitive inhibitors (e.g., Fak-IN-11) block Y397 autophosphorylation, suppressing downstream PI3K/AKT and RAS/ERK pathways. In intrahepatic cholangiocarcinoma, FAK inhibition abrogates YAP-driven tumor initiation by disrupting the FAK/AKT/YAP axis [5] [9].
  • Scaffold Disruption: FAK’s FERM and FAT domains facilitate protein-protein interactions independent of kinase activity. Fak-IN-11 analogs destabilize nuclear FAK/MDM2 complexes, restoring p53 tumor suppressor function [4] [6].
  • Synergy with Conventional Therapies:
  • FAK inhibitors reverse mTORC1 inhibitor resistance in breast cancer by blocking compensatory PI3K feedback loops [9].
  • In TNBC, FAK inhibition enhances PD-1 checkpoint blockade by reducing immunosuppressive cytokine secretion [8] [9].
  • PROTAC-Based Degradation: Proteolysis-targeting chimeras (PROTACs), such as BI 3363 and GSK215, degrade FAK via E3 ligase recruitment, overcoming resistance to catalytic inhibitors [6] [9].

Key Advantages of Fak-IN-11:

  • Selectivity: Fak-IN-11’s 2,4-diaminopyrimidine core selectively occupies the FAK ATP-binding pocket, minimizing off-target effects against kinases like VEGFR or Pyk2 [6].
  • Nuclear FAK Targeting: Unlike first-generation inhibitors, Fak-IN-11 analogs impair FAK nuclear translocation by binding the F2 lobe of the FERM domain, potentiating p53-mediated apoptosis [4] [6].

Properties

Product Name

Fak-IN-11

IUPAC Name

(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methyl-N-(oxan-2-yloxy)pent-2-enamide

Molecular Formula

C25H41NO3

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C25H41NO3/c1-18(17-22(27)26-29-23-9-6-7-16-28-23)10-12-20-19(2)11-13-21-24(3,4)14-8-15-25(20,21)5/h17,20-21,23H,2,6-16H2,1,3-5H3,(H,26,27)/b18-17+/t20-,21-,23?,25+/m0/s1

InChI Key

SBOVFGYKCKSTKT-DFBYYNNMSA-N

Canonical SMILES

CC(=CC(=O)NOC1CCCCO1)CCC2C(=C)CCC3C2(CCCC3(C)C)C

Isomeric SMILES

C/C(=C\C(=O)NOC1CCCCO1)/CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CCCC3(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.